molecular formula C10H4N2O4 B11890605 6-Nitro-4-oxo-4H-chromene-3-carbonitrile CAS No. 50743-36-7

6-Nitro-4-oxo-4H-chromene-3-carbonitrile

Cat. No.: B11890605
CAS No.: 50743-36-7
M. Wt: 216.15 g/mol
InChI Key: CRXKYEYNBPXYOP-UHFFFAOYSA-N
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Description

6-Nitro-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound with the molecular formula C10H4N2O4. It is characterized by a chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of nitro and cyano groups in its structure makes it a versatile compound with significant potential in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-4-oxo-4H-chromene-3-carbonitrile can be achieved through various methods. One efficient approach involves a one-pot multi-component reaction. This method typically includes the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium such as ethanol-water (3:1 v/v) . Another green method involves the use of eutectogels as a reusable catalyst, which eliminates the need for toxic solvents .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and reducing environmental impact. The use of multi-component reactions (MCRs) is favored due to their atom economy, high complexity, and diversity of products .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-Nitro-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitro-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also inhibit specific enzymes and interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 6-Nitro-4-oxo-4H-chromene-3-carbaldehyde
  • 2-Amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile

Comparison: 6-Nitro-4-oxo-4H-chromene-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

50743-36-7

Molecular Formula

C10H4N2O4

Molecular Weight

216.15 g/mol

IUPAC Name

6-nitro-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C10H4N2O4/c11-4-6-5-16-9-2-1-7(12(14)15)3-8(9)10(6)13/h1-3,5H

InChI Key

CRXKYEYNBPXYOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C#N

Origin of Product

United States

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